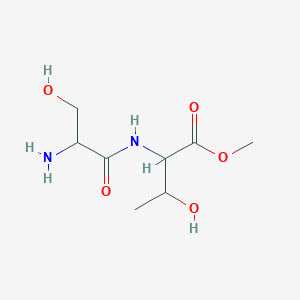![molecular formula C14H19IN2O4S B12933753 (6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12933753.png)
(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes an azabicyclo[4.2.0]oct-2-ene core, an iodomethyl group, and an acetamido substituent. Its structural complexity and functional groups make it a subject of interest for synthetic chemists and researchers in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[4.2.0]oct-2-ene core.
Introduction of the iodomethyl group: This is achieved through halogenation reactions, where a methyl group is substituted with an iodine atom.
Acetamido group addition: The acetamido group is introduced via acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding alcohols or amines.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) are used.
Major Products
The major products formed from these reactions include azides, nitriles, thiols, sulfoxides, sulfones, alcohols, amines, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The acetamido group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillin derivatives: These compounds share a similar bicyclic core and are used as antibiotics.
Cephalosporins: Another class of antibiotics with a similar core structure but different substituents.
Carbapenems: These compounds also have a bicyclic core and are known for their broad-spectrum antibiotic activity.
Uniqueness
(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is unique due to its iodomethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for developing new therapeutic agents and studying enzyme mechanisms.
Eigenschaften
Molekularformel |
C14H19IN2O4S |
|---|---|
Molekulargewicht |
438.28 g/mol |
IUPAC-Name |
tert-butyl (6R,7R)-7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C14H19IN2O4S/c1-7(18)16-9-11(19)17-10(13(20)21-14(2,3)4)8(5-15)6-22-12(9)17/h9,12H,5-6H2,1-4H3,(H,16,18)/t9-,12-/m1/s1 |
InChI-Schlüssel |
DTUGWKFSKBQMQU-BXKDBHETSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)CI)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(=O)NC1C2N(C1=O)C(=C(CS2)CI)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


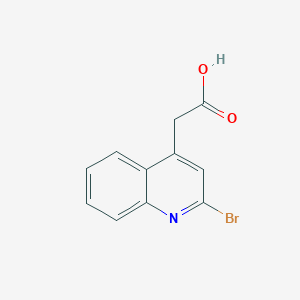
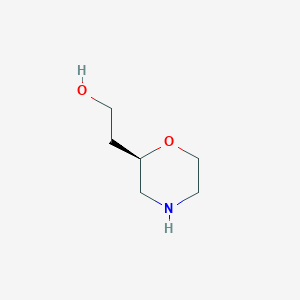
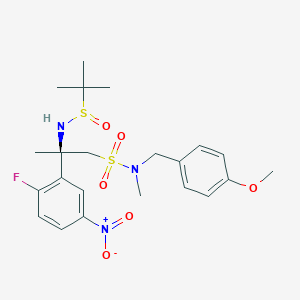
![Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-](/img/structure/B12933685.png)
![(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B12933691.png)
![Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]-](/img/structure/B12933703.png)
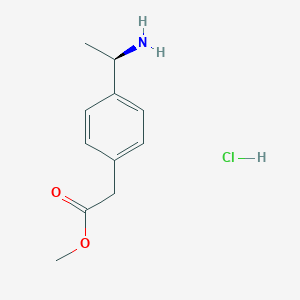
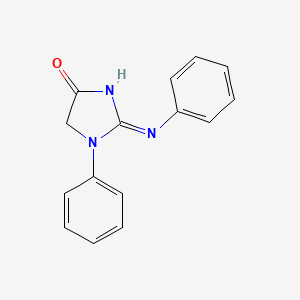
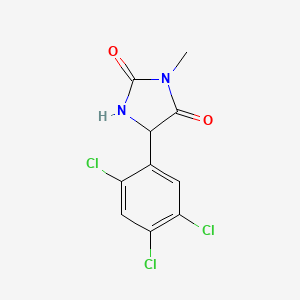
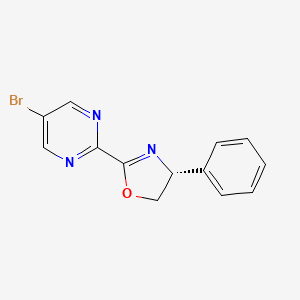
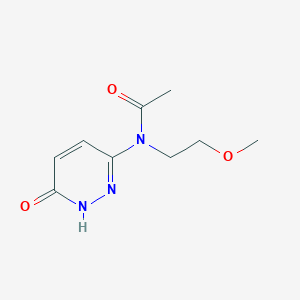
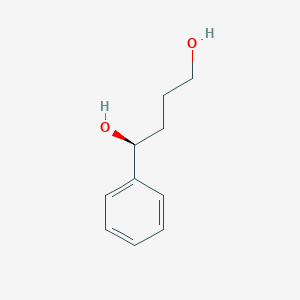
![[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B12933751.png)
